Electrophilic Reactivity: Halogen Atom Addition Rate Coefficients Versus Propargyl Bromide
The rate coefficient for the addition of a chlorine atom to propargyl chloride (k = 1.2 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) is approximately 60 times greater than the rate coefficient for bromine atom addition to propargyl bromide (k = 2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) at 298 K and 665 Pa, as determined by cavity ring-down spectroscopy and ab initio calculations [1]. This directly quantifies the enhanced electrophilic reactivity of the chloride in radical-mediated halogen addition processes.
| Evidence Dimension | Rate coefficient for halogen atom addition (298 K, 665 Pa) |
|---|---|
| Target Compound Data | k = (1.2 ± 0.2) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | Propargyl bromide: k = (2 ± 1) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | 60-fold higher rate coefficient for propargyl chloride |
| Conditions | Cavity ring-down spectroscopy (CRDS) with laser photolysis generation of halogen atoms at 298 K and 665 Pa |
Why This Matters
This 60-fold rate difference informs reaction design where controlled radical halogenation is required—propargyl chloride enables significantly faster kinetics, which may be leveraged for shorter reaction times or lower reagent loadings.
- [1] Atkinson DB, Hudgens JW. Chlorination chemistry. 1. Rate coefficients, reaction mechanisms, and spectra of the chlorine and bromine adducts of propargyl halides. J Phys Chem A. 1999;103(40):7978-7989. doi:10.1021/jp991076o. View Source
